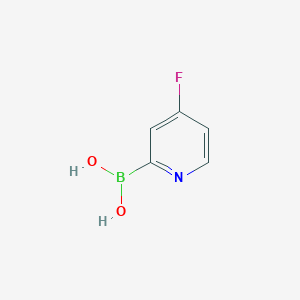

![molecular formula C13H12N2O4 B111854 (3aR,4S,9bS)-8-硝基-3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-羧酸 CAS No. 1415811-49-2](/img/structure/B111854.png)

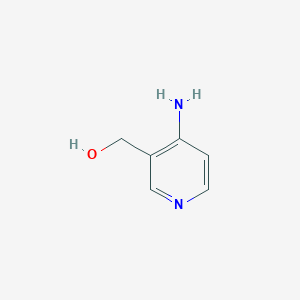

(3aR,4S,9bS)-8-硝基-3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

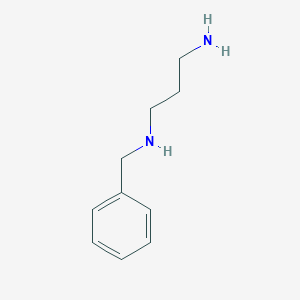

“(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed and reported. For example, the crystal structure of a related compound, “(3aR,4S,9bS)-4-(4-hydroxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide”, has been determined using X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “(3aR,4S,9bS)-8-Methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate” has a molecular weight of 289.264 Da, a boiling point of 497.4±45.0 °C at 760 mmHg, and a flash point of 254.6±28.7 °C .科学研究应用

Medicinal Chemistry: Drug Design and Synthesis

Quinoline and its derivatives are prominent scaffolds in medicinal chemistry due to their pharmacological properties . The nitro group in the compound can be modified to produce a range of bioactive molecules. For example, it can be reduced to an amine, which can then be acylated or alkylated to create new compounds with potential therapeutic effects.

Biochemistry: Enzyme Inhibition Studies

Quinoline derivatives have been used as inhibitors for various enzymes. The crystal structure of a quinoline sulfonamide with carbonic anhydrase 2 suggests that modifications to the quinoline core can lead to the development of selective and potent enzyme inhibitors .

作用机制

Target of Action

Quinoline-4-carboxylic acid derivatives, which this compound is a part of, are known to possess diverse medicinal properties and can be transformed into bioactive compounds .

Mode of Action

It’s known that quinoline derivatives interact with their targets in a way that allows them to exert their biological activities .

Biochemical Pathways

Quinoline derivatives are known to influence various biological activities, including antitumor, antimalarial, antibacterial, and antiviral activities .

Pharmacokinetics

The physicochemical properties of quinoline derivatives can influence their bioavailability .

Result of Action

Quinoline derivatives are known to possess various biological activities, which suggests that they can induce significant molecular and cellular changes .

属性

IUPAC Name |

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGRNYLHBYNHAI-SBMIAAHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)